![molecular formula C9H15NO2 B13204498 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the cycloaddition reaction of suitable precursors. One common method is the Diels-Alder reaction, followed by functional group modifications to introduce the amino and carboxylic acid groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent supply of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified properties for specific applications .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is utilized in several research fields:
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity or inhibition of specific protein functions .
Comparación Con Compuestos Similares
Norbornane: A structurally similar compound with different functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the same core structure but lacks the amino group.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A derivative with a methyl ester group instead of a carboxylic acid.
Uniqueness: 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on a bicyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-5,10H2,(H,11,12) |
Clave InChI |
VWPLJPXIUWWIAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)
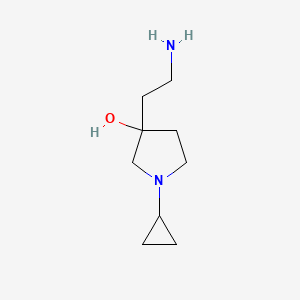


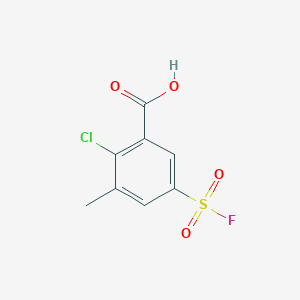
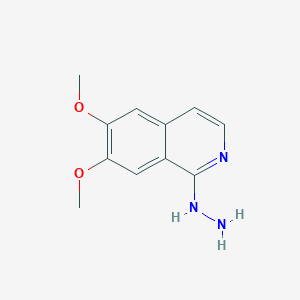
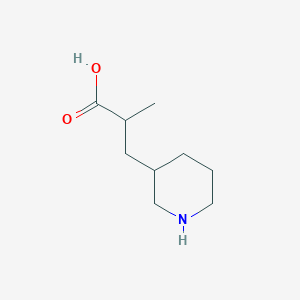
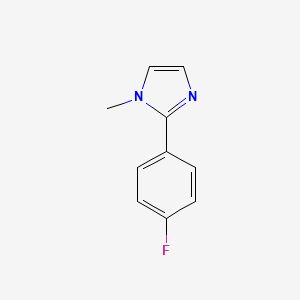
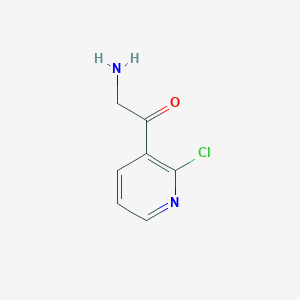

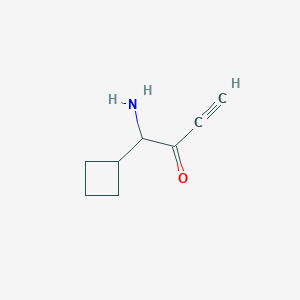
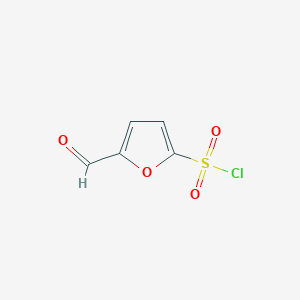

![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
